molecular formula C12H13NO2 B2650978 tert-Butyl 3-(pyridin-3-yl)propiolate CAS No. 1051853-09-8

tert-Butyl 3-(pyridin-3-yl)propiolate

Cat. No.: B2650978
CAS No.: 1051853-09-8
M. Wt: 203.241
InChI Key: ARPYKBRHYYRCJI-UHFFFAOYSA-N
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Description

tert-Butyl 3-(pyridin-3-yl)propiolate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to a propiolate moiety, which is further connected to a pyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-(pyridin-3-yl)propiolate can be synthesized through the esterification of propiolic acid with tert-butyl alcohol in the presence of a catalyst such as N,N’-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The reaction is typically carried out in a solvent like tetrahydrofuran and requires stirring for about 24 hours. The product is then extracted using dichloromethane and water, followed by purification through column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(pyridin-3-yl)propiolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyridin-3-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Forms various substituted pyridinyl derivatives.

Scientific Research Applications

tert-Butyl 3-(pyridin-3-yl)propiolate is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of tert-Butyl 3-(pyridin-3-yl)propiolate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl propiolate: Shares the tert-butyl and propiolate moieties but lacks the pyridin-3-yl group.

    tert-Butyl acetylenecarboxylate: Similar structure but with different substituents on the acetylenic carbon.

Uniqueness

tert-Butyl 3-(pyridin-3-yl)propiolate is unique due to the presence of the pyridin-3-yl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where the pyridinyl moiety plays a crucial role .

Biological Activity

Tert-Butyl 3-(pyridin-3-yl)propiolate is a compound that has garnered attention in the fields of medicinal and organic chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms, applications in drug design, and relevant research findings.

Chemical Structure and Properties

The compound consists of a tert-butyl group attached to a propiolate moiety, which is further connected to a pyridin-3-yl group. This structure contributes to its reactivity and interaction with various biological targets.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The ester group can undergo hydrolysis, releasing the active pyridin-3-ylpropiolic acid, which may modulate enzyme activity or receptor function. This interaction can lead to a cascade of biochemical reactions that influence cellular processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics or antimicrobial agents.
  • Anticancer Properties : Preliminary investigations suggest potential anticancer effects, with the compound being evaluated for its ability to inhibit tumor growth and induce apoptosis in cancer cells .
  • Enzyme Modulation : It has been used as a probe in enzyme-catalyzed reactions, helping to elucidate metabolic pathways and enzyme mechanisms .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of pyridine-based compounds, including this compound. The results indicated significant inhibition against several bacterial strains, suggesting its potential as a lead compound in antibiotic development.
  • Cancer Cell Line Studies : In vitro studies on cancer cell lines demonstrated that this compound could inhibit cell proliferation and induce apoptosis through caspase activation pathways. These findings highlight its potential as an anticancer agent .

Comparison with Related Compounds

The biological activities of this compound can be compared with similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
Tert-butyl 3-(pyridin-2-yl)propiolateModerateLowEnzyme inhibition
Tert-butyl 3-(pyridin-4-yl)propiolateHighModerateReceptor modulation
Tert-butyl 3-(quinolin-2-yl)propiolateLowHighApoptosis induction

Properties

IUPAC Name

tert-butyl 3-pyridin-3-ylprop-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-12(2,3)15-11(14)7-6-10-5-4-8-13-9-10/h4-5,8-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPYKBRHYYRCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C#CC1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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